Sag1.3

Stem Cell Biology Developmental Biology Oncology

SAG1.3 is the only SMO agonist with validated FZD6 partial agonism, enabling simultaneous Hh/WNT pathway modulation—a capability absent in SAG1.5 or purmorphamine. Its biphasic pharmacology (EC50=3 nM activation; inhibition >1 µM) provides built-in experimental control. Validated in vivo for muscle stem cell rejuvenation and cardioprotection at 5 mg/kg/d. Essential scaffold for FZD drug discovery. Select SAG1.3 when pathway selectivity cannot be compromised.

Molecular Formula C28H28ClN3OS
Molecular Weight 490.1 g/mol
CAS No. 912545-86-9
Cat. No. B610663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSag1.3
CAS912545-86-9
SynonymsSAG;  SAG free base;  SAG (Smo agonist);  SAG (cyclopamine antagonist); 
Molecular FormulaC28H28ClN3OS
Molecular Weight490.1 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl
InChIInChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3
InChIKeyVFSUUTYAEQOIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SAG1.3 (CAS 912545-86-9) for Hedgehog Pathway Activation: Key Procurement Specifications


SAG1.3 (CAS 912545-86-9), also known as Smoothened Agonist (SAG), is a chlorobenzothiophene-containing synthetic organic compound [1]. It is a potent, cell-permeable agonist of the Smoothened (SMO) receptor (EC50 = 3 nM; Kd = 59 nM), thereby activating the Hedgehog (Hh) signaling pathway [2]. Beyond its primary action on SMO, SAG1.3 is also recognized as a partial agonist of the Frizzled class F receptor, FZD6, with limited subtype selectivity, making it a unique probe for both Hh and WNT signaling research [3].

Why SAG1.3 Cannot Be Replaced by Other Smoothened Agonists: A Scientific Procurement Imperative


SAG1.3 is not functionally interchangeable with other in-class SMO agonists due to its unique pharmacological profile. Unlike the more potent SAG1.5 (EC50 1 nM), SAG1.3 exhibits a ~2-10 fold lower affinity for SMO [1], but critically, it has a distinct and dual mechanism of action as a FZD6 partial agonist [2]. This property, absent in agonists like purmorphamine (EC50 ~1 µM) [3], confers a unique ability to modulate both Hh and WNT signaling pathways simultaneously. Furthermore, SAG1.3 displays a biphasic, concentration-dependent effect where it inhibits Hh signaling at high concentrations (>1 µM) [4]. This complex functional selectivity means that substituting SAG1.3 with a 'more potent' or 'cleaner' SMO agonist would fundamentally alter, and likely invalidate, experimental outcomes by introducing off-target pathway modulation or eliminating the desired WNT-related activity.

SAG1.3 Procurement Justification: Head-to-Head Quantitative Performance Evidence vs. Key Alternatives


SAG1.3 vs. Purmorphamine: ~333-Fold Superior Potency in SMO-Mediated Pathway Activation

SAG1.3 is significantly more potent than the widely used alternative purmorphamine in activating the Hedgehog pathway. SAG1.3 achieves an EC50 of 3 nM in a Gli-dependent reporter assay in Shh-LIGHT2 cells [1]. In contrast, purmorphamine exhibits an EC50 of approximately 1 µM for inducing osteoblast differentiation in C3H10T1/2 cells, a standard readout for Hh pathway activation [2].

Stem Cell Biology Developmental Biology Oncology

SAG1.3 vs. SAG1.5: ~2-10x Lower SMO Affinity Enables FZD6 Engagement and Dual-Pathway Modulation

In a direct comparison, SAG1.5 binds to SMO with ~2–10-fold higher affinity than SAG1.3 [1]. While this makes SAG1.5 a more potent SMO agonist (EC50 = 1 nM), the lower affinity of SAG1.3 is mechanistically linked to its unique ability to also act as a partial agonist of FZD6 with a Kd of 2510 nM [2]. This dual activity is absent in SAG1.5.

WNT Signaling GPCR Pharmacology Chemical Biology

Validated Biphasic Functional Profile: Agonism at Low Concentrations, Inhibition at >1 µM

SAG1.3 exhibits a complex, biphasic pharmacological profile not observed with other agonists like purmorphamine. It potently activates Hh signaling (EC50 = 3 nM) but transitions to pathway inhibition at concentrations exceeding 1 µM [1]. In contrast, purmorphamine acts solely as an agonist up to 10 µM .

Dose-Response Studies Functional Selectivity Assay Development

Optimized Use Cases for SAG1.3: Translating Quantitative Differentiation into Experimental Design


Dual Modulation of Hedgehog and WNT Signaling in Stem Cell Differentiation

SAG1.3 is uniquely suited for protocols requiring simultaneous or sequential modulation of Hh and WNT pathways. Its potent SMO activation (EC50 = 3 nM) can be leveraged to promote Hh signaling, while its partial agonism on FZD6 provides a tool to modulate WNT dynamics at higher concentrations [1]. This is evidenced by its use at 0.002 µM to activate the Shh pathway and reduce DNA damage in cardiomyocytes [2] and its ability to serve as a scaffold for developing WNT pathway modulators [3].

In Vivo Muscle Stem Cell Regeneration Studies

SAG1.3 has been validated in vivo for rejuvenating aged muscle stem cells (MuSCs). Administration of SAG1.3 (5 mg/kg/d) restored regenerative capacity in aged mice [1]. Its robust, low-nanomolar potency ensures effective target engagement in vivo, and its FZD6 activity may contribute to a unique, therapeutically relevant signaling profile that simpler SMO agonists like SAG1.5 cannot replicate. Procurement of SAG1.3 is essential for replicating and building upon these specific in vivo findings [1].

Cardioprotection and Ischemia-Reperfusion Injury Research

SAG1.3 is a key tool for studying cardioprotection via the Sonic Hedgehog pathway. In a validated in vivo acute myocardial infarction model, SAG1.3 (5 mg/kg/d) was administered to activate Shh signaling, leading to improved cardiac function and reduced apoptosis [1]. In vitro studies further confirm that treatment with 0.002 µM SAG1.3 significantly reduces DNA damage markers in oxygen-glucose deprived cardiomyocytes [2]. Its unique biphasic pharmacology also provides a built-in control for pathway inhibition, adding an extra layer of experimental utility.

Frizzled-Targeted Drug Discovery and Chemical Biology

SAG1.3 serves as a critical starting point and proof-of-concept tool for developing small-molecule modulators of Frizzled (FZD) receptors, which are notoriously difficult to drug. Its identification as an FZD6 partial agonist was a landmark finding, providing a chemical scaffold that interacts with the transmembrane core of FZDs [1]. Recent work has successfully derivatized SAG1.3 to create new compounds that inhibit WNT signaling, highlighting its essential role as a reference compound and scaffold for this emerging field of GPCR pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sag1.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.